Retinyl glucoside

Description

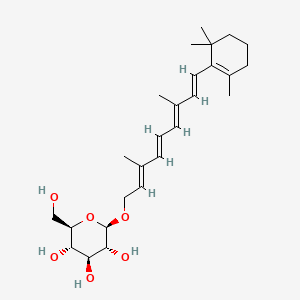

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANKXEMSSRKEGQ-GICNYWJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Retinyl Glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl glucoside, a glycosylated derivative of retinol (Vitamin A), is of significant interest due to its potential for enhanced stability and bioavailability, making it a promising candidate for applications in cosmetics and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, encompassing both enzymatic and chemical methodologies. Detailed experimental protocols, quantitative data, and analytical procedures are presented to facilitate its synthesis and characterization. Furthermore, this guide elucidates the metabolic fate of this compound and its integration into the broader vitamin A signaling pathway.

Introduction

Retinol and its derivatives, collectively known as retinoids, are crucial for a multitude of physiological processes, including vision, immune function, and cellular differentiation. However, the inherent instability of retinol, particularly its sensitivity to light and oxidation, presents challenges for its formulation and delivery. Glycosylation, the attachment of a sugar moiety, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. This compound, as a water-soluble derivative of retinol, is designed to overcome these limitations, offering a more stable and potentially less irritating alternative to free retinol. This document details the key synthetic routes for obtaining this valuable compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective approach to the production of this compound. The use of glycosidases, particularly β-glucosidase, in a non-conventional medium like supercritical carbon dioxide (SCCO2) has been shown to be an effective method.

Quantitative Data

The enzymatic synthesis of this compound has been reported using β-glucosidase from sweet almond in SCCO2. The yields vary depending on the carbohydrate donor used in the reaction[1][2][3][4][5].

| Carbohydrate Donor | Yield (%) | Product(s) | Reference(s) |

| D-Glucose | - | Reaction did not occur under reported conditions | |

| D-Galactose | 9-34 | 18-O-(α/β-D-Galactopyranosyl)retinol | |

| D-Mannose | 9-34 | Exclusively 18-O-(β-D-Mannopyranosyl)retinol | |

| D-Fructose | 34 (highest) | 18-O-(D-Fructofuranosyl)retinol | |

| D-Sorbitol | 9-34 | Exclusively 18-O-(1-D-Sorbitol)retinol |

Experimental Protocols

2.2.1. Enzyme Preparation (Isolation of β-glucosidase from sweet almond)

A detailed, step-by-step protocol for the isolation of β-glucosidase from sweet almond is not explicitly provided in the searched literature. However, a general procedure would involve the homogenization of blanched sweet almonds in a suitable buffer (e.g., phosphate buffer, pH 6.0), followed by centrifugation to remove solids. The crude enzyme extract in the supernatant would then be subjected to purification steps such as ammonium sulfate precipitation, dialysis, and column chromatography (e.g., ion-exchange and/or size-exclusion chromatography) to achieve the desired purity. The specific activity of the purified enzyme should be determined using a standard assay, for instance, by measuring the hydrolysis of p-nitrophenyl-β-D-glucopyranoside.

2.2.2. Enzymatic Synthesis in Supercritical Carbon Dioxide (SCCO2)

The following is a generalized protocol based on the published literature:

-

Reactor Setup: The reaction is performed in a high-pressure reactor equipped with a magnetic stirrer, temperature control, and a means for introducing and releasing CO2. A typical setup would be a 100 ml capacity thermostatically controlled vessel with a recirculating fluid pressure differential loop.

-

Reaction Mixture:

-

Retinol (substrate)

-

Carbohydrate (e.g., D-fructose, molar excess)

-

Purified β-glucosidase (e.g., 40% w/w of carbohydrate)

-

A minimal amount of buffer to maintain enzyme activity (e.g., 1.2 ml of pH 6 phosphate buffer for a 0.12 mM retinol concentration)

-

-

Reaction Conditions:

-

The reactor is charged with the reaction mixture.

-

The system is pressurized with CO2 to the desired pressure (e.g., 120 bar).

-

The temperature is raised to the optimal level (e.g., 50 °C).

-

The reaction mixture is stirred for a specified duration. The reaction should be carried out in the dark to prevent the degradation of retinol.

-

-

Product Recovery and Purification:

-

After the reaction, the reactor is slowly depressurized.

-

The reaction mixture is evaporated to dryness in the dark.

-

The crude product is then purified. A common method involves dissolving the mixture in a minimal amount of a suitable solvent and applying it to a chromatography column (e.g., silica gel).

-

Elution with a gradient of solvents (e.g., chloroform-methanol) would separate the unreacted retinol, carbohydrate, and the this compound product.

-

Fractions are collected and analyzed by HPLC to identify and pool the pure product.

-

Chemical Synthesis of this compound

Chemical synthesis provides an alternative route to this compound, often employing protection-deprotection strategies to achieve the desired glycosylation.

Quantitative Data

A specific yield for the chemical synthesis of this compound was not explicitly found in the search results. However, a similar synthesis of retinyl β-D-glucuronide reported a yield of approximately 15%. Another high-yield synthesis of a related compound, all-trans-retinoyl β-glucuronide, achieved up to 79% yield using a different activation method. These suggest that the yield of this compound via chemical synthesis is highly dependent on the specific methodology employed.

Experimental Protocols

3.2.1. Koenigs-Knorr Glycosylation of Retinol

The following is a generalized protocol based on the principles of the Koenigs-Knorr reaction, adapted for retinol based on similar reported syntheses:

-

Preparation of Glycosyl Donor: The hydroxyl groups of D-glucose are first protected, typically by acetylation, to form per-O-acetylated glucose. This is then brominated at the anomeric carbon to yield acetobromo-α-D-glucose (α-D-glucopyranosyl bromide tetrabenzoate is also mentioned as a reactant in the literature).

-

Glycosylation Reaction:

-

All-trans retinol is dissolved in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

A silver salt, such as silver carbonate (Ag2CO3), is added as a promoter.

-

The glycosyl donor (e.g., acetobromo-α-D-glucose) is dissolved in the same solvent and added dropwise to the retinol solution at a controlled temperature (e.g., room temperature or below).

-

The reaction mixture is stirred in the dark for several hours to days, and the progress is monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification of Protected this compound:

-

Upon completion, the reaction mixture is filtered to remove the silver salts.

-

The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the protected this compound.

-

-

Deprotection:

-

The purified, protected this compound is dissolved in a suitable solvent (e.g., methanol).

-

A catalytic amount of a base, such as sodium methoxide, is added (Zemplén deacetylation).

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction is neutralized with an acidic resin or a weak acid, filtered, and the solvent is evaporated.

-

-

Final Purification: The deprotected this compound is purified by a final chromatographic step, such as reverse-phase HPLC, to yield the pure product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for monitoring the reaction progress and assessing the purity of the final product.

-

For Enzymatic Synthesis Monitoring:

-

Column: Aminopropyl column (e.g., 10 μm, 300 x 3.9 mm).

-

Mobile Phase: Acetonitrile:Water (70:30 v/v).

-

Flow Rate: 1 mL/min.

-

Detector: Refractive Index (RI) detector.

-

Retention Times (example): Retinol ~3.15 min, D-glucose ~6.69 min, 18-O-(D-Glucopyranosyl)retinol ~8.89 min.

-

-

For Purification and Analysis of Retinoids:

-

Column: Reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

-

Detector: UV detector at 325 nm for retinol and its esters.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is considered a pro-drug of retinol. Upon administration, it is expected to be hydrolyzed by endogenous β-glucosidases to release free retinol, which can then enter the established vitamin A metabolic and signaling pathway.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing available quantitative data and generalized experimental protocols for both enzymatic and chemical methods. While enzymatic synthesis in supercritical carbon dioxide offers a selective and environmentally friendly approach, chemical synthesis via methods like the Koenigs-Knorr reaction remains a viable alternative. The provided workflows and pathway diagrams offer a clear framework for researchers and drug development professionals to undertake the synthesis, purification, and characterization of this compound, a promising derivative of vitamin A with significant potential in various applications. Further research to optimize reaction conditions and develop more detailed, scalable protocols is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of retinol glycosides using beta-glucosidase in SCCO(2) media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses of Retinol Glycosides Using β-glucosidase in SCCO2 Media. - ePrints@CFTRI [ir.cftri.res.in]

An In-depth Technical Guide on the Mechanism of Action of Retinyl Glucoside in Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl glucoside, a stabilized derivative of vitamin A, represents a significant advancement in topical retinoid therapy. This technical guide elucidates the intricate mechanism of action of this compound within the skin, from its enzymatic conversion to the biologically active retinoic acid to its subsequent modulation of gene expression and cellular behavior. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

Retinoids are a class of compounds derived from vitamin A that are pivotal in regulating various biological processes within the skin, including cellular proliferation, differentiation, and extracellular matrix remodeling.[1] While highly effective, the application of traditional retinoids like retinoic acid is often limited by their inherent instability and potential for skin irritation.[2][3] this compound, a conjugate of retinol and glucose, has been developed to overcome these limitations. The glycosylation of retinol enhances its stability and provides a mechanism for gradual, targeted release within the skin, thereby improving its tolerability profile while maintaining efficacy.[4]

Core Mechanism of Action

The therapeutic effects of this compound are contingent upon its conversion to the biologically active form, all-trans-retinoic acid (ATRA), within the skin. This multi-step process ensures a controlled delivery of the active molecule to its target cells.

Enzymatic Conversion Pathway

Upon topical application, this compound penetrates the stratum corneum and enters the viable epidermis. Here, it undergoes a series of enzymatic reactions:

-

Hydrolysis: Skin-resident enzymes, specifically α- and β-glucosidases, catalyze the hydrolysis of the glucoside bond, releasing retinol and a glucose molecule.[4]

-

Oxidation to Retinaldehyde: The liberated retinol is then oxidized to retinaldehyde. This reversible reaction is catalyzed by cytosolic alcohol dehydrogenases (ADHs) and microsomal retinol dehydrogenases (RDHs).

-

Oxidation to Retinoic Acid: Finally, retinaldehyde is irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).

This controlled, stepwise conversion is crucial for mitigating the irritation commonly associated with direct application of retinoic acid.

Figure 1: Metabolic pathway of this compound to ATRA in the skin.

Nuclear Receptor Signaling

All-trans-retinoic acid exerts its biological effects by functioning as a ligand for nuclear receptors.

-

Receptor Binding: ATRA diffuses into the nucleus of keratinocytes and fibroblasts and binds to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).

-

Heterodimerization and DNA Binding: Upon ligand binding, RARs form a heterodimer with RXRs. This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

-

Gene Transcription Modulation: The binding of the RAR-RXR heterodimer to RAREs recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of hundreds of genes. This regulation influences key cellular functions that contribute to the anti-aging effects of retinoids.

Figure 2: Retinoid signaling pathway via nuclear receptors.

Key Biological Outcomes

The modulation of gene expression by ATRA leads to several clinically observable benefits for the skin:

-

Stimulation of Collagen Synthesis: ATRA upregulates the expression of genes encoding procollagen (e.g., COL1A1, COL1A2) in dermal fibroblasts, leading to increased production of type I and type III collagen.

-

Inhibition of Matrix Metalloproteinases (MMPs): It downregulates the expression of several MMPs, such as collagenase (MMP-1) and gelatinase (MMP-9), which are enzymes responsible for collagen and elastin degradation. This dual action of promoting collagen synthesis while preventing its breakdown helps to improve skin firmness and reduce wrinkles.

-

Epidermal Homeostasis: ATRA normalizes keratinocyte proliferation and differentiation, leading to a thicker, more organized epidermis and improved barrier function.

-

Increased Hyaluronic Acid Production: Retinoids can stimulate the expression of hyaluronan synthase (HAS) genes in keratinocytes, leading to increased production of hyaluronic acid, which helps to hydrate the skin.

Quantitative Data Presentation

The following table summarizes key quantitative data from various studies investigating the effects of retinoids, providing a basis for comparison.

| Parameter | Compound | Concentration | Result | Study Type | Citation |

| Wrinkle Reduction | Retinol/Booster Formula | Not Specified | ~20% improvement in frontal eye wrinkles and nasolabial folds after 11 weeks. | In vivo (Human) | |

| Wrinkle Reduction | Tretinoin | 0.05% | 76% of subjects showed improvement in fine wrinkling vs. 55% for vehicle after 2 years. | In vivo (Human) | |

| Gene Expression (RARs) | Camphor (as a booster) | 100 ppm | 1.78-fold (RARA), 1.9-fold (RARB), and 2.16-fold (RARG) increase. | In vitro | |

| Collagenase Inhibition | All-trans-retinoic acid | 0.25-1 µM | Half-maximal inhibition (IC50) of collagenase accumulation. | In vitro (Fibroblasts) | |

| Gelatinase Inhibition | All-trans-retinoic acid | 3-6 µM | Half-maximal inhibition (IC50) of gelatinase accumulation. | In vitro (Fibroblasts) | |

| Procollagen Production | All-trans-retinoic acid | 10⁻⁵ M | Marked reduction in procollagen production. | In vitro (Fibroblasts) | |

| UGT2B7 mRNA Inhibition | all-trans-retinoic acid | 3.5 µM | IC50 for suppression of UGT2B7 mRNA expression. | In vitro (Caco-2 cells) |

Experimental Protocols

The evaluation of this compound's efficacy involves a combination of in vitro, ex vivo, and in vivo studies.

In Vitro Gene Expression Analysis in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound-derived retinoic acid on the expression of genes related to the extracellular matrix.

Methodology:

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C and 5% CO₂.

-

Treatment: Once confluent, cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed via spectrophotometry.

-

Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Real-time qPCR is performed using specific primers for target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.

Figure 3: Workflow for in vitro gene expression analysis.

Ex Vivo Skin Explant Model

Objective: To assess the effects of topically applied this compound on human skin tissue architecture.

Methodology:

-

Tissue Procurement: Full-thickness human skin explants are obtained from cosmetic surgery (e.g., abdominoplasty) with informed consent and maintained in an appropriate culture medium.

-

Topical Application: A formulation containing this compound or a placebo is applied topically to the epidermal surface of the skin explants.

-

Incubation: The explants are incubated for several days. The medium is changed regularly.

-

Histological Analysis: After the incubation period, tissues are fixed in formalin, embedded in paraffin, and sectioned.

-

Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and cellularity, and with specific stains like Masson's trichrome to visualize collagen fibers.

-

Immunohistochemistry: Specific antibodies can be used to detect changes in protein expression, such as Collagen I or Ki-67 (a proliferation marker).

In Vivo Clinical Trial for Anti-Wrinkle Efficacy

Objective: To evaluate the clinical efficacy and tolerability of a topical formulation containing this compound in reducing facial wrinkles.

Methodology:

-

Study Design: A randomized, double-blind, vehicle-controlled trial is conducted with a cohort of subjects exhibiting signs of facial photoaging.

-

Subjects: Participants meeting specific inclusion/exclusion criteria are enrolled after providing informed consent.

-

Treatment Protocol: Subjects apply the assigned product (this compound formulation or vehicle) to the face daily for a defined period (e.g., 12 weeks).

-

Efficacy Assessment:

-

Instrumental Analysis: Skin topography is measured at baseline and subsequent time points using non-invasive techniques like silicone replica analysis (e.g., Visiometer) or 3D fringe projection to quantify changes in wrinkle depth and volume.

-

Clinical Grading: Dermatologists assess wrinkle severity using validated photographic scales.

-

-

Tolerability Assessment: Skin irritation, erythema, and dryness are evaluated by both investigators and subjects throughout the study.

-

Statistical Analysis: Data are analyzed to determine the statistical significance of the differences between the active and vehicle groups.

Conclusion

This compound presents a sophisticated approach to topical retinoid therapy. Its mechanism of action, centered on a controlled enzymatic conversion to retinoic acid, allows for effective modulation of gene expression related to skin structure and repair, while simultaneously enhancing its stability and tolerability. The data and protocols outlined in this guide demonstrate its capacity to stimulate collagen synthesis, inhibit matrix degradation, and normalize epidermal function, validating its role as a potent anti-aging ingredient. Further research can continue to explore its synergistic potential with other active ingredients and optimize formulation strategies for enhanced delivery and efficacy.

References

- 1. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging [frontiersin.org]

- 3. Vitamin A and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Retinyl Glucoside to Retinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl glucoside, a water-soluble derivative of vitamin A, presents a promising avenue for the formulation and delivery of retinol in cosmetic and pharmaceutical applications. Its enhanced stability and aqueous solubility overcome the inherent challenges associated with the lipophilic and unstable nature of retinol. The enzymatic hydrolysis of this compound to release retinol in situ is a critical area of research, offering a controlled and targeted delivery mechanism. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and biological significance of this enzymatic conversion.

This compound is recognized as a substrate for certain mammalian β-glucosidases, which are enzymes that catalyze the hydrolysis of β-glycosidic bonds. Specifically, cytosolic and membrane-associated β-glucosidases have been shown to hydrolyze this compound to retinol. This enzymatic cleavage is a key step in liberating the biologically active retinol, which can then participate in various cellular processes. In vivo studies have demonstrated that this compound is rapidly hydrolyzed to retinol, underscoring the physiological relevance of this process.[1]

This guide will delve into the specifics of the enzymes involved, present available data on their activity, provide detailed experimental methodologies for studying this reaction, and illustrate the subsequent biological pathways of the liberated retinol.

Enzymes Involved in this compound Hydrolysis

The primary enzymes responsible for the hydrolysis of this compound are β-glucosidases (EC 3.2.1.21). These enzymes are ubiquitous and play crucial roles in various biological processes, including the breakdown of complex carbohydrates.

| Enzyme Family | Specific Enzymes | Source | Key Characteristics |

| β-Glucosidases | Cytosolic β-glucosidase | Mammalian Liver (e.g., Guinea Pig) | Broad substrate specificity. |

| Membrane-associated β-glucosidase | Mammalian Liver (e.g., Guinea Pig) | Associated with cellular membranes. | |

| Almond β-D-glucosidase | Sweet Almond | Commercially available, often used in in vitro studies. |

Note: While placental glucocerebrosidase is a type of β-glucosidase, it has been reported to not hydrolyze this compound.[1]

Quantitative Data on Enzymatic Hydrolysis

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the public domain, general kinetic parameters for β-glucosidases with various substrates provide a foundational understanding. The Michaelis-Menten constant (Km) for β-glucosidases with their natural substrates is typically 1 mM or less, and the catalytic rate constant (kcat) is generally around 300 s⁻¹ or lower.[2] For the synthesis of this compound using glucocerebrosidase, the reaction reaches saturation at approximately 0.3 mM of retinol.[1]

| Enzyme | Substrate | Km | Vmax or kcat | Optimal pH | Optimal Temperature (°C) |

| β-Glucosidase (General) | Aryl β-glucosides, Cellobiose | Typically ≤ 1 mM | Typically ≤ 300 s⁻¹ | 4.5 - 6.5[3] | 50 - 70 |

| Glucocerebrosidase (Synthesis) | Retinol | Saturation at ~0.3 mM | Not Reported | Not Reported | Not Reported |

This table represents generalized data for β-glucosidases and should be considered as a starting point for experimental design. Specific values for this compound hydrolysis need to be determined empirically.

Experimental Protocols

Enzymatic Hydrolysis of this compound

This protocol outlines a general procedure for the in vitro enzymatic hydrolysis of this compound.

Materials:

-

This compound

-

β-glucosidase (e.g., from almonds or a purified mammalian source)

-

Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the reaction will depend on the experimental design (e.g., for kinetic studies, a range of concentrations bracketing the expected Km should be used).

-

Enzyme Preparation: Prepare a stock solution of β-glucosidase in the assay buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, this compound solution, and pre-incubate at the desired temperature (e.g., 37°C or 50°C).

-

Initiate Reaction: Add the enzyme solution to the reaction mixture to start the hydrolysis.

-

Incubation: Incubate the reaction for a specific time period (e.g., 10, 20, 30, 60 minutes). Time course experiments should be conducted to determine the initial linear rate of the reaction.

-

Stop Reaction: Terminate the reaction by adding a stop solution or by heat inactivation of the enzyme.

-

Analysis: Analyze the reaction mixture for the presence of retinol and remaining this compound using HPLC.

Quantification of this compound and Retinol by HPLC

This protocol provides a general method for the simultaneous quantification of this compound and retinol.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

A reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm) is suitable for separating the more polar this compound from the nonpolar retinol.

Mobile Phase and Gradient:

-

A gradient elution is typically required.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

A suitable gradient could be:

-

Start with a higher percentage of Solvent A to retain this compound.

-

Gradually increase the percentage of Solvent B to elute retinol.

-

Example Gradient: A linear gradient from 60% A to 5% A over 10 minutes, hold for 5 minutes, and then return to initial conditions. This gradient would need to be optimized for the specific column and compounds.

-

Detection:

-

Monitor the elution profile at 325 nm, the characteristic absorbance wavelength for retinol. This compound should also absorb at a similar wavelength.

Quantification:

-

Prepare standard curves for both this compound and retinol of known concentrations.

-

Inject a known volume of the standards and the reaction samples.

-

Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curves.

Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of this compound into retinol and glucose by β-glucosidase.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the kinetic parameters of this compound hydrolysis.

Retinol Signaling Pathway

Caption: The metabolic activation of retinol to retinoic acid and its role in gene regulation.

Conclusion

The enzymatic hydrolysis of this compound to retinol is a pivotal process for the effective delivery of vitamin A in various formulations. Understanding the kinetics and optimal conditions for this reaction, mediated by β-glucosidases, is essential for the development of stable and efficacious products. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to further investigate and harness this promising technology. Future research should focus on elucidating the specific kinetic parameters of different β-glucosidases with this compound and exploring the formulation factors that can influence this enzymatic conversion in topical and other delivery systems.

References

A Technical Guide on the Natural Occurrence of Retinyl Beta-Glucoside

Abstract: This document provides a comprehensive technical overview of the natural occurrence of retinyl beta-glucoside, a metabolite of vitamin A. It details its presence in biological systems, quantitative data on its concentration in human serum, its metabolic context, and detailed experimental protocols for its extraction, quantification, and characterization. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry and analysis of retinoids.

Introduction

Retinyl beta-D-glucoside is a naturally occurring, water-soluble metabolite of vitamin A.[1] It consists of a retinol molecule linked to a glucose moiety via a beta-glycosidic bond. As a member of the retinoid family, it is intrinsically linked to the physiological pathways of vitamin A, which are crucial for vision, immune function, cellular differentiation, and reproduction. While other retinoids like retinol, retinyl esters, and retinoic acid are extensively studied, retinyl beta-glucoside represents a less-explored but biologically relevant conjugate. Its physical properties and metabolic fate suggest a potential role in the transport or storage of vitamin A. This guide synthesizes the current knowledge on its natural distribution and the methodologies used to study it.

Natural Occurrence

The natural presence of retinyl beta-glucoside appears to be specific to the animal kingdom, particularly mammals and fish. There is currently no substantive evidence of its natural occurrence in plants or microorganisms.

Mammals and Fish

Retinyl beta-glucoside has been definitively identified as a naturally occurring and biologically active metabolite in fish and mammals.[1] Its most well-documented presence is in human blood, where it exists as a normal endogenous component alongside other retinoids like retinoic acid and retinoyl beta-glucuronide.[2] A related compound, retinyl beta-glucosiduronate, which features a glucuronic acid instead of glucose, has been identified in the bile of rats following the administration of retinol, suggesting a role in retinoid metabolism and excretion.[3]

Plants and Microorganisms

Despite the vast diversity of glycosides found in the plant kingdom, retinyl beta-glucoside has not been identified as a natural plant constituent.[4] Plants are a primary dietary source of provitamin A carotenoids, but the metabolic pathways to form retinol conjugates with glucose have not been observed. However, enzymes extracted from plants, such as β-glucosidase from sweet almonds, have been used effectively in the in vitro enzymatic synthesis of retinyl glucosides. Similarly, there is no current evidence to suggest that microorganisms produce retinyl beta-glucoside naturally.

Quantitative Data

To date, quantitative analysis of retinyl beta-glucoside has been primarily focused on human blood serum. The data provides a baseline for its physiological concentration in a healthy adult population.

| Biological Matrix | Organism | Mean Concentration (nmol/L) | Concentration Range (nmol/L) | Citation |

| Serum | Human | 6.8 ± 4.0 (SD) | 1 - 11 |

Note: During a single day, the concentration of retinyl beta-glucoside in human serum can vary approximately two-fold.

Metabolism and Biological Role

Retinyl beta-glucoside is integrated into the broader vitamin A metabolic pathway. Its primary role appears to be that of a metabolic intermediate that can be hydrolyzed to release free retinol, thereby serving as a potential reservoir for the active forms of vitamin A.

The formation of retinyl beta-glucoside involves the enzymatic conjugation of glucose to retinol. The reverse reaction, hydrolysis, is catalyzed by broad-specificity mammalian β-glucosidases, such as those found in guinea pig liver. In studies involving vitamin A-deficient rats, administered retinyl beta-glucoside was found to be rapidly hydrolyzed to retinol, demonstrating its bioavailability as a source of vitamin A. Once released, this retinol can be oxidized to retinal and then irreversibly to retinoic acid, which is the primary retinoid responsible for regulating gene transcription via nuclear receptors (RAR and RXR).

Experimental Protocols

The analysis of retinyl beta-glucoside from biological matrices requires careful handling to prevent degradation, followed by robust extraction and sensitive analytical techniques.

Protocol: Extraction and Quantification from Human Serum

This protocol outlines a general methodology for the quantification of retinyl beta-glucoside from serum using liquid-liquid extraction (LLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Thaw 200 µL of human serum on ice, protected from direct light.

-

Spike the sample with an appropriate internal standard (e.g., a deuterated retinoid analogue) to correct for extraction efficiency and matrix effects.

-

Vortex briefly to mix.

2. Protein Precipitation (Optional but Recommended):

-

Add 400 µL of cold acetonitrile to the serum sample.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

3. Liquid-Liquid Extraction:

-

Add 1.2 mL of Methyl-Tert-Butyl Ether (MTBE) to the supernatant.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

4. Solvent Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer containing the retinoids to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of a mobile phase-compatible solvent, such as a 1:3 water/methanol mixture.

5. Analysis by LC-MS/MS:

-

Transfer the reconstituted sample to an appropriate autosampler vial.

-

Inject the sample into an LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: Employ a gradient elution using a mixture of water and methanol, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Quantification: Use Selective Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both retinyl beta-glucoside and the internal standard for accurate quantification.

Methods for Structural Characterization

Confirmation of the identity of retinyl beta-glucoside isolated from biological sources relies on a combination of chromatographic and spectroscopic techniques, as well as enzymatic assays.

| Method | Purpose | Key Parameters / Observations | Citation(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation and Purification | Utilizes reverse-phase columns (e.g., C18) to separate retinyl beta-glucoside from other retinoids based on polarity. Retention time is compared to a synthetic standard. | |

| Mass Spectrometry (MS) | Structural Confirmation & Identification | Provides mass-to-charge ratio (m/z) to confirm molecular weight. Fragmentation patterns (MS/MS) can confirm the retinol and glucose moieties. Derivatization (e.g., methylation) may be used. | |

| Enzymatic Hydrolysis | Confirmation of Glycosidic Bond | Incubation with β-glucosidase or β-glucuronidase cleaves the glycosidic bond. The reaction products (retinol and glucose) are then identified by HPLC or other methods. | |

| UV-Vis Spectroscopy | Preliminary Identification | The retinoid structure gives a characteristic UV absorption spectrum. This can be used for initial characterization and to monitor purity during isolation. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of retinyl beta-glucuronide in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of beta-glucuronides of retinol and of retinoic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Retinyl Glucoside: A Technical Guide to a Promising Vitamin A Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl glucoside, a naturally occurring water-soluble metabolite of vitamin A, is emerging as a compound of significant interest in dermatological and pharmaceutical research. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biochemical properties, metabolic pathways, and analytical methodologies. While it is established that this compound serves as a pro-vitamin A, delivering retinol upon enzymatic hydrolysis, its full biological role and potential for intrinsic activity remain areas of active investigation. This document consolidates available quantitative data, details relevant experimental protocols, and outlines key signaling pathways to support further research and development in this field.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for numerous physiological processes, including vision, immune function, and cellular differentiation. The biological activity of retinoids is primarily mediated by retinoic acid through its interaction with nuclear receptors. This compound (retinyl-β-D-glucoside) is a naturally occurring metabolite of vitamin A found in fish and mammals.[1] Its increased water solubility and stability compared to retinol make it an attractive candidate for topical applications and potential drug delivery systems. This guide delves into the core scientific principles governing the metabolism and function of this compound.

Biosynthesis and Metabolism

The precise in vivo biosynthetic pathway of this compound has not been fully elucidated. However, evidence points towards the involvement of UDP-glucosyltransferases (UGTs), enzymes known to catalyze the glycosylation of various lipophilic molecules, including other retinoids like retinoic acid.[2] It is hypothesized that a similar enzymatic process involving the transfer of a glucose moiety from UDP-glucose to retinol results in the formation of this compound.

Once formed or introduced exogenously, this compound is primarily metabolized through enzymatic hydrolysis, yielding retinol and glucose. This conversion is a critical step for its biological activity, as retinol is the precursor to the active metabolite, retinoic acid.

Enzymatic Hydrolysis

The hydrolysis of this compound is catalyzed by specific β-glucosidases. In vitro studies have demonstrated that cytosolic and membrane-associated broad-specificity β-glucosidases found in guinea pig liver are capable of hydrolyzing this compound.[1] Notably, not all β-glucosidases exhibit this activity; for instance, placental glucocerebrosidase does not hydrolyze this compound.[1] This substrate specificity suggests a regulated metabolic pathway.

The general workflow for the enzymatic hydrolysis of this compound is depicted below:

Caption: Enzymatic hydrolysis of this compound to retinol and glucose.

Quantitative Data

A thorough understanding of the biochemical behavior of this compound requires quantitative data on its enzymatic synthesis and hydrolysis. The following tables summarize the available data. It is important to note that specific kinetic parameters for the hydrolysis of this compound by mammalian β-glucosidases are not yet available in the literature, representing a key area for future research.

Table 1: Enzymatic Synthesis of Retinyl Glucosides

| Carbohydrate Substrate | Product(s) | Yield (%) | Reference |

| D-Glucose | Retinyl β-D-glucoside | 9 | [3] |

| D-Galactose | Retinyl β-D-galactoside | 15 | |

| D-Mannose | Retinyl β-D-mannoside | 21 | |

| D-Fructose | Retinyl β-D-fructoside | 34 | |

| D-Sorbitol | Retinyl sorbitolide | 12 |

Table 2: Kinetic Parameters for Hydrolysis by β-Glucosidases

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Guinea Pig Liver (Cytosolic) | Retinyl β-D-glucoside | Data Not Available | Data Not Available | |

| Guinea Pig Liver (Membrane-Associated) | Retinyl β-D-glucoside | Data Not Available | Data Not Available | |

| Maize Coleoptiles (Membrane-Associated) | p-Nitrophenyl β-D-glucopyranoside | 0.652 | 6.24 |

*Data for a model substrate is provided for context, highlighting the need for specific data with this compound.

Table 3: Biological Activity of this compound

| Activity | Model System | Efficacy | Reference |

| Growth Promotion | Vitamin A-deficient rats | 67-100% of retinyl acetate |

Signaling Pathways

The primary mechanism of action for this compound is believed to be its conversion to retinol, which then enters the canonical vitamin A signaling pathway. Retinol is oxidized to retinaldehyde and subsequently to retinoic acid. All-trans-retinoic acid (ATRA) is the ligand for nuclear retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs) to regulate the transcription of target genes.

To date, there is no direct evidence to suggest that this compound possesses intrinsic biological activity or binds to retinoid receptors independently of its conversion to retinol.

Caption: Vitamin A signaling pathway initiated by the metabolism of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the enzymatic synthesis of retinol glycosides.

Objective: To synthesize this compound from retinol and a glucose donor using β-glucosidase.

Materials:

-

Retinol

-

D-Glucose

-

β-Glucosidase (from sweet almond)

-

Supercritical carbon dioxide (SCCO2) apparatus

-

Dimethylformamide (DMF)

-

Phosphate buffer (pH 6.0)

Procedure:

-

Prepare a reaction mixture containing retinol, D-glucose, and β-glucosidase in DMF and phosphate buffer.

-

Place the reaction mixture in a high-pressure vessel.

-

Pressurize the vessel with SCCO2 to 120 bar.

-

Incubate the reaction at 50°C for 24 hours with stirring.

-

Depressurize the vessel and terminate the reaction by heating to denature the enzyme.

-

Purify the this compound from the reaction mixture using column chromatography.

-

Analyze the product by HPLC and NMR for identification and quantification.

Caption: Workflow for the enzymatic synthesis of this compound.

Proposed Protocol for Extraction and Quantification of this compound from Skin Samples

This proposed protocol adapts established methods for other retinoids to the analysis of the more polar this compound.

Objective: To extract and quantify this compound from skin tissue samples using HPLC-MS/MS.

Materials:

-

Skin tissue sample

-

Phosphate-buffered saline (PBS)

-

Ethanol with internal standard (e.g., a stable isotope-labeled this compound)

-

Hexane

-

Acetonitrile

-

Methanol

-

Formic acid

-

C18 HPLC column

-

Tandem mass spectrometer

Procedure:

-

Homogenize the skin tissue sample in PBS.

-

Add an equal volume of ethanol containing the internal standard to an aliquot of the homogenate to precipitate proteins.

-

Perform a liquid-liquid extraction with hexane to remove non-polar lipids and retinoids, retaining the aqueous-ethanolic phase containing this compound.

-

Evaporate the aqueous-ethanolic phase to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase (e.g., a mixture of acetonitrile, methanol, and water with formic acid).

-

Inject the sample into an HPLC-MS/MS system equipped with a C18 column.

-

Separate the analytes using a gradient elution.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.

Caption: Proposed workflow for the extraction and analysis of this compound.

β-Glucosidase Activity Assay

This protocol describes a general method for assaying β-glucosidase activity using a chromogenic substrate. For specific analysis of this compound hydrolysis, the detection method would need to be adapted to measure the formation of retinol (e.g., by HPLC).

Objective: To determine the activity of β-glucosidase in a sample.

Materials:

-

Enzyme sample

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) substrate solution

-

Assay buffer (e.g., sodium acetate buffer, pH 5.0)

-

Stop solution (e.g., sodium carbonate or glycine-NaOH buffer)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and pNPG substrate.

-

Add the enzyme sample to initiate the reaction.

-

Incubate the reaction at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution, which also develops the color of the p-nitrophenol product.

-

Measure the absorbance of the solution at 405-430 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Applications in Drug Development and Research

The unique properties of this compound make it a promising molecule for various applications:

-

Dermatology and Cosmetics: Its water solubility and stability make it an excellent candidate for topical formulations aimed at delivering vitamin A to the skin with potentially reduced irritation compared to other retinoids.

-

Drug Delivery: As a pro-drug of retinol, it can be explored in targeted drug delivery systems.

-

Nutritional Science: Its growth-promoting activity suggests it could be a bioavailable source of vitamin A.

Future Directions

The field of this compound research is ripe for further exploration. Key areas that warrant investigation include:

-

Elucidation of the in vivo biosynthetic pathway.

-

Determination of enzyme kinetic parameters for its hydrolysis by various β-glucosidases.

-

Investigation of its potential for intrinsic biological activity.

-

Development and validation of robust analytical methods for its quantification in various biological matrices.

-

Clinical studies to evaluate its efficacy and safety in dermatological applications.

Conclusion

This compound stands out as a vitamin A metabolite with significant potential. Its favorable physicochemical properties and demonstrated biological activity as a retinol precursor position it as a valuable compound for further research and development. This technical guide provides a foundation for scientists and researchers to build upon as we continue to unravel the full therapeutic and biological potential of this compound.

References

- 1. Human glucocerebrosidase catalyses transglucosylation between glucocerebroside and retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The crystal structure of human cytosolic beta-glucosidase unravels the substrate aglycone specificity of a family 1 glycoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]

Retinyl Glucoside: A Technical Guide to its Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl glucoside is a naturally occurring metabolite of vitamin A, also found in fish and mammals, and is utilized as an ingredient in topical skincare products.[1] Chemically, it is a glycoside of retinol, where a glucose molecule is attached to the retinol backbone. This modification increases the water solubility and stability of the parent retinol molecule. Its significance in cellular processes lies in its role as a pro-drug, which, upon enzymatic cleavage, releases retinol, a precursor to the biologically active retinoic acid. This guide provides a comprehensive technical overview of this compound, its metabolism, mechanism of action, and methods for its evaluation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C26H40O6 |

| Molecular Weight | 448.59 g/mol |

| CAS Number | 136778-12-6 |

| Synonyms | Retinyl β-D-glucoside |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Metabolism and Bioactivation of this compound

The biological activity of this compound is contingent upon its enzymatic hydrolysis to retinol. This conversion is catalyzed by β-glucosidases, which are present in mammalian tissues, including the skin.

Once released, retinol can be taken up by skin cells and enter the metabolic pathway leading to the formation of retinoic acid, the primary mediator of retinoid effects on gene expression. In vitamin A-deficient rats, this compound has demonstrated 67-100% of the growth-promoting activity of retinyl acetate and is rapidly hydrolyzed to retinol.[1]

Cellular Uptake and Subsequent Metabolic Pathway

The retinol released from this compound is believed to follow the established cellular uptake and metabolic pathways for retinoids.

Role in Cellular Processes

The biological effects of this compound are mediated by its active metabolite, retinoic acid. In the skin, retinoic acid influences a variety of cellular processes, primarily through the regulation of gene expression.

-

Keratinocyte Differentiation and Proliferation: Retinoic acid is a potent regulator of epidermal cell growth and differentiation. It has been shown to suppress the expression of markers associated with cornification while influencing genes involved in cell cycle and apoptosis.[2][3]

-

Fibroblast Function and Collagen Synthesis: Retinoids can modulate fibroblast proliferation and the synthesis of extracellular matrix components.[4] Some studies indicate that retinoic acid can inhibit collagen synthesis in cultured human dermal fibroblasts. This effect is thought to be beneficial in the context of fibrotic diseases.

Quantitative Data Summary

Table 2: In Vitro Cytotoxicity of Retinoids on Human Skin Cells

| Compound | Cell Type | Assay | IC50 |

| Retinoic Acid | Human Fibroblasts & Epithelial Cells | - | 0.6 - 3 x 10⁻⁵ M |

| Retinol | HaCaT (Human Keratinocytes) | MTT | No significant cytotoxicity up to 200 µg/mL |

Note: The cytotoxicity of retinoic acid was observed over a range of concentrations. Retinol showed low cytotoxicity in HaCaT cells.

Table 3: In Vitro Skin Penetration of Retinol

| Vehicle | Skin Type | Duration | Penetration into Receptor Fluid (% of applied dose) |

| Hydroalcoholic Gel | Human | 24 hours | 0.3% |

| Oil-in-Water Emulsion | Human | 24 hours | 1.3% |

Data from in vitro studies using Franz diffusion cells.

Experimental Protocols

In Vitro Efficacy Assessment of this compound on Gene Expression in Human Keratinocytes

This protocol describes a method to assess the ability of this compound to modulate the expression of a known retinoid-responsive gene, such as a keratin or a component of the retinoid metabolism pathway, in cultured human keratinocytes.

Materials:

-

HaCaT human keratinocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Retinol and Retinoic Acid (as positive controls)

-

Vehicle control (DMSO)

-

RNA isolation kit

-

cDNA synthesis kit

-

RT-qPCR master mix and primers for the target gene (e.g., KRT4, CYP26A1) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO2. Seed cells in 6-well plates and grow until they reach approximately 80% confluency.

-

Treatment: Prepare working solutions of this compound, retinol, and retinoic acid in cell culture medium. Aspirate the old medium from the cells and replace it with the treatment solutions or vehicle control. Incubate for 24 to 48 hours.

-

RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them directly in the wells. Isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.

-

cDNA Synthesis: Quantify the isolated RNA and synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

-

RT-qPCR: Perform real-time quantitative PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable master mix.

-

Data Analysis: Calculate the relative expression of the target gene normalized to the housekeeping gene using the ΔΔCt method. Compare the fold change in gene expression in treated samples relative to the vehicle control.

Quantification of this compound and Retinol in Cell Lysates by HPLC

This protocol provides a method for the extraction and quantification of this compound and its metabolite, retinol, from cell lysates using High-Performance Liquid Chromatography (HPLC) with UV detection.

References

- 1. glpbio.com [glpbio.com]

- 2. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Retinoid effects on fibroblast proliferation and collagen synthesis in vitro and on fibrotic disease in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Activation of Retinyl Glucoside in the Skin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids are a cornerstone of dermatological and cosmetic science, with a well-established role in regulating skin cell proliferation, differentiation, and extracellular matrix integrity. However, the potent bioactivity of retinoids like retinol and retinoic acid is often accompanied by chemical instability and a potential for skin irritation. To circumvent these limitations, derivatives have been developed to enhance stability and provide a more controlled release of the active molecule. Retinyl glucoside, a glycosylated form of retinol, represents one such innovation. This technical guide provides an in-depth exploration of the interaction between this compound and cutaneous enzymes, its subsequent metabolic activation, and the downstream molecular events that underpin its biological effects. While direct quantitative data on the enzymatic kinetics of this compound in human skin is limited in publicly available literature, this guide synthesizes the existing knowledge on relevant enzymatic processes and retinoid signaling to provide a comprehensive theoretical and practical framework.

The Enzymatic Conversion of this compound to Retinol

The fundamental premise for the bioactivity of this compound in the skin is its enzymatic hydrolysis to release free retinol. This conversion is catalyzed by β-glucosidases, enzymes known to be present and active in the skin.

The Role of β-Glucosidase in the Skin

β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose from various glycosides. In the skin, these enzymes are involved in the metabolism of glycolipids, such as glucosylceramides, which are essential for the formation and maintenance of the epidermal barrier. The presence of β-glucosidase activity has been confirmed in cultured human skin fibroblasts. While the primary role of these enzymes is in lipid metabolism, their substrate specificity can extend to other glycosylated molecules, including this compound.

Evidence for this compound Hydrolysis

Subsequent Metabolic Activation and Signaling Pathway

Upon its release, retinol undergoes a two-step oxidation process to become the biologically active all-trans-retinoic acid (ATRA). This conversion and the subsequent signaling cascade are central to the effects of all retinoids on the skin.

Conversion of Retinol to Retinoic Acid

The conversion of retinol to retinoic acid is a tightly regulated enzymatic process within keratinocytes:

-

Retinol to Retinaldehyde: Retinol is first oxidized to retinaldehyde. This reversible reaction is catalyzed by cytosolic alcohol dehydrogenases (ADHs) and microsomal retinol dehydrogenases (RDHs).

-

Retinaldehyde to Retinoic Acid: Retinaldehyde is then irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).

Retinoid Signaling Pathway

All-trans-retinoic acid exerts its effects by modulating gene expression through nuclear receptors. The key steps in this pathway are:

-

Receptor Binding: ATRA binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).

-

DNA Interaction: The RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription. This intricate signaling network ultimately governs the cellular responses to retinoids.

Quantitative Data on Retinoid-Induced Gene Expression

While direct quantitative data on the effects of this compound on gene expression is not available in the public domain, studies on retinol provide a valuable proxy for the expected downstream effects following its release from this compound. The following table summarizes the quantitative changes in the expression of key genes in human skin explants after treatment with retinol.

| Gene Target | Treatment | Time Point | Fold Change in mRNA Expression (vs. Control) | Reference |

| CRABP2 (Cellular Retinoic Acid-Binding Protein II) | 0.1% Retinol | 24 hours | +388.8% | [1] |

| 0.1% Retinol | 48 hours | +932% | [1] | |

| HBEGF (Heparin-Binding EGF-Like Growth Factor) | 0.1% Retinol | 24 hours | +164.2% | [1] |

| 0.1% Retinol | 48 hours | +151.7% | [1] |

CRABP2 is involved in the intracellular transport of retinoic acid, and its upregulation is a classic marker of retinoid activity. HBEGF is a growth factor that plays a role in keratinocyte proliferation and skin repair. The significant upregulation of these genes by retinol highlights the expected biological activity following the enzymatic conversion of this compound.

Experimental Protocols

To facilitate further research into the cutaneous metabolism and activity of this compound, this section provides detailed methodologies for key experiments.

Protocol for β-Glucosidase Activity Assay in Human Skin Homogenates

This protocol is adapted from standard colorimetric assays for β-glucosidase activity.

Objective: To quantify the activity of β-glucosidase in human skin homogenates.

Principle: The assay utilizes the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which is hydrolyzed by β-glucosidase to p-nitrophenol (pNP) and glucose. The reaction is stopped with an alkaline solution, and the amount of liberated pNP is quantified spectrophotometrically at 405 nm.

Materials:

-

Human skin tissue (e.g., from explants)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Homogenization buffer (e.g., 50 mM sodium acetate buffer, pH 5.0, with 0.1% Triton X-100)

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (10 mM in sodium acetate buffer)

-

Sodium carbonate solution (1 M)

-

p-Nitrophenol (pNP) standards

-

Microplate reader

Procedure:

-

Sample Preparation: a. Excise human skin tissue and wash with cold PBS. b. Homogenize the tissue in ice-cold homogenization buffer. c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. d. Collect the supernatant (cytosolic and solubilized membrane fractions) for the enzyme assay. e. Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

-

Enzyme Assay: a. Prepare a reaction mixture in a 96-well plate containing 50 µL of skin homogenate supernatant and 50 µL of 10 mM pNPG solution. b. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). c. Stop the reaction by adding 100 µL of 1 M sodium carbonate solution. d. Prepare a standard curve using known concentrations of pNP.

-

Data Analysis: a. Measure the absorbance of the samples and standards at 405 nm. b. Calculate the concentration of pNP produced in each sample using the standard curve. c. Express the β-glucosidase activity as µmol of pNP produced per minute per mg of protein.

Protocol for Quantification of this compound and Retinol in Skin Explants by HPLC-UV

This proposed method is based on established protocols for retinoid analysis in biological matrices.

Objective: To simultaneously quantify the concentrations of this compound and retinol in human skin explants after topical application.

Principle: Retinoids are extracted from the skin tissue and separated by reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

Materials:

-

Human skin explants

-

Formulation containing this compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase (e.g., gradient of methanol and water)

-

This compound and retinol analytical standards

Procedure:

-

Sample Treatment and Collection: a. Culture human skin explants at the air-liquid interface. b. Topically apply a known amount of the this compound formulation to the epidermal surface. c. At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the skin explants. d. Wash the explants with PBS to remove any unabsorbed formulation.

-

Extraction: a. Homogenize the skin explants in the extraction solvent. b. Vortex and centrifuge to separate the organic and aqueous phases. c. Collect the organic phase containing the retinoids. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.

-

HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Separate the analytes using a C18 column and a suitable mobile phase gradient. c. Detect this compound and retinol by UV absorbance at their respective maximum absorbance wavelengths (e.g., ~325 nm for retinol).

-

Data Analysis: a. Generate standard curves for this compound and retinol using the analytical standards. b. Quantify the concentrations of this compound and retinol in the skin samples based on the standard curves.

References

Methodological & Application

Optimizing Retinyl Glucoside Yield in Enzymatic Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl glucoside, a glycosylated derivative of retinol (Vitamin A), offers enhanced water solubility and stability, making it a promising compound for applications in cosmetics, pharmaceuticals, and nutraceuticals. Enzymatic synthesis provides a regioselective and environmentally friendly alternative to chemical methods for producing this compound. This document provides detailed application notes and protocols for optimizing the yield of this compound through enzymatic reactions, focusing on the use of β-glucosidase and cyclodextrin glucanotransferase (CGTase).

Data Presentation: Optimizing Reaction Parameters

The yield of this compound is influenced by several factors, including the choice of enzyme, carbohydrate donor, and reaction conditions. The following tables summarize quantitative data from studies on the enzymatic synthesis of retinyl glycosides and related compounds to guide optimization efforts.

Table 1: Influence of Carbohydrate Donor on Retinyl Glycoside Yield using β-Glucosidase

| Carbohydrate Donor | Yield (%) | Reference |

| D-Fructose | 34 | [1][2][3][4] |

| D-Galactose | 15 | [1] |

| D-Mannose | 12 | |

| D-Glucose | 9 | |

| D-Sorbitol | 9 |

Reaction conditions: β-glucosidase from sweet almond in supercritical carbon dioxide (SCCO2) at 120 bar and 50°C.

Table 2: General Optimized Conditions for Transglycosylation by β-Glucosidase

| Parameter | Optimal Value/Range | Reference |

| pH | 6.0 | |

| Temperature | 50°C | |

| Enzyme Concentration | 40% (w/w of carbohydrate) | |

| Substrate Molar Ratio (Retinol:Carbohydrate) | 1:2 | |

| Reaction Time | 24 hours | |

| Solvent | Dimethylformamide (DMF) in SCCO2 |

Table 3: Parameters for CGTase-Catalyzed Glycosylation of Hydrophobic Molecules

| Parameter | Value/Range | Acceptor Molecule | Reference |

| Enzyme Source | Bacillus circulans | Steviol Glycosides | |

| Glycosyl Donor | Soluble Starch (2% w/v) | Steviol Glycosides | |

| Acceptor Concentration | 2% (w/v) | Steviol Glycosides | |

| pH | 5.0 - 10.0 | Steviol Glycosides | |

| Temperature | 30 - 40°C | Steviol Glycosides | |

| Reaction Time | 24 hours | Steviol Glycosides |

Signaling Pathway and Experimental Workflow

Retinoid Signaling Pathway

Retinol and its derivatives, including this compound (which can be hydrolyzed to retinol), play crucial roles in various biological processes through the retinoic acid signaling pathway. This pathway regulates gene expression involved in cell differentiation, proliferation, and apoptosis.

Caption: Retinoid signaling pathway.

Experimental Workflow for Enzymatic Synthesis of this compound

The overall process for producing and characterizing this compound involves several key stages, from the initial enzymatic reaction to the final analysis of the purified product.

Caption: Experimental workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound using β-Glucosidase

This protocol is based on the transglycosylation activity of β-glucosidase in a system designed to favor synthesis over hydrolysis.

Materials:

-

Retinol

-

D-Glucose (or other carbohydrate donor)

-

β-glucosidase (e.g., from sweet almond)

-

Phosphate buffer (pH 6.0)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Reaction vessel (capable of being sealed)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Substrate Preparation: In a sealed reaction vessel, dissolve retinol (1 equivalent) and D-glucose (2 equivalents) in a minimal amount of DMF.

-

Enzyme Addition: Prepare a solution of β-glucosidase in phosphate buffer (pH 6.0). Add the enzyme solution to the substrate mixture. The amount of enzyme can be optimized, with a starting point of 40% (w/w) of the carbohydrate.

-

Reaction Incubation: Seal the vessel and incubate the reaction mixture at 50°C with constant stirring for 24 hours. Protect the reaction from light due to the light sensitivity of retinol.

-

Reaction Quenching: Terminate the reaction by heat inactivation of the enzyme (e.g., by placing the vessel in a boiling water bath for 10 minutes).

-

Extraction: After cooling, add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Wash with an equal volume of water to remove the unreacted carbohydrate and buffer salts. Repeat the aqueous wash twice.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting residue by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate this compound from unreacted retinol and other byproducts.

-

Analysis: Analyze the fractions containing the product by TLC and HPLC. Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Synthesis of this compound using Cyclodextrin Glucanotransferase (CGTase)

This protocol utilizes the intermolecular transglycosylation activity of CGTase, with an inexpensive glucose donor like soluble starch.

Materials:

-

Retinol

-

Soluble starch

-

Cyclodextrin Glucanotransferase (CGTase) (e.g., from Bacillus sp.)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., DMSO or ethanol to dissolve retinol)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Reaction vessel

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Substrate Preparation: Dissolve soluble starch (e.g., 2% w/v) in the buffer solution by heating and then cooling to the reaction temperature. In a separate container, dissolve retinol in a minimal amount of an organic co-solvent like DMSO.

-

Reaction Setup: Add the retinol solution to the starch solution with vigorous stirring.

-

Enzyme Addition: Add CGTase to the reaction mixture. The optimal enzyme concentration should be determined experimentally.

-

Reaction Incubation: Incubate the reaction at a suitable temperature (e.g., 40°C) with constant stirring for 24 hours.

-

Reaction Quenching: Stop the reaction by boiling the mixture for 10 minutes to denature the enzyme.

-

Extraction: Cool the reaction mixture and extract with ethyl acetate to recover the lipophilic this compound and unreacted retinol.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the product using silica gel column chromatography with a hexane-ethyl acetate solvent system.

-

Analysis: Characterize the purified product using TLC, HPLC, and structural analysis techniques like NMR and MS.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general method for the analysis of retinoids, which can be adapted for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for retinoid analysis. An aminopropyl column has also been reported for the separation of retinol and its glucoside.

-

Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher water content and gradually increasing the acetonitrile concentration. A mobile phase of acetonitrile:water (70:30 v/v) has been used with an aminopropyl column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 325 nm, which is the characteristic absorption wavelength for the retinoid chromophore.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare standard solutions of retinol and purified this compound of known concentrations in the mobile phase or a suitable solvent.

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or purified fraction in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the peaks corresponding to retinol and this compound based on the retention times of the standards. Construct a calibration curve from the peak areas of the standards to quantify the amount of this compound in the samples. The retention time for this compound is expected to be shorter than that of retinol on a reverse-phase column due to its increased polarity. Conversely, on a normal-phase or aminopropyl column, this compound will have a longer retention time.

Conclusion

The enzymatic synthesis of this compound presents a viable and advantageous alternative to chemical methods. Optimization of the reaction conditions, including the choice of enzyme, carbohydrate donor, pH, temperature, and substrate concentrations, is crucial for maximizing the product yield. The protocols provided herein offer a solid foundation for researchers and professionals in the fields of biotechnology and drug development to produce and analyze this compound efficiently. Further optimization may be achieved through enzyme engineering and the exploration of novel reaction media.

References

Application Note: Simultaneous HPLC Analysis of Retinyl Glucoside and Retinol

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of retinyl glucoside and retinol. This compound, a glycosylated derivative of retinol (Vitamin A), is of increasing interest in cosmetic and pharmaceutical research for its potential biological activities and improved stability. This method is applicable to the analysis of these compounds in various matrices, including raw materials, cosmetic formulations, and biological samples. The protocol employs a reverse-phase C18 column with a gradient elution, providing excellent resolution and accurate quantification.

Introduction